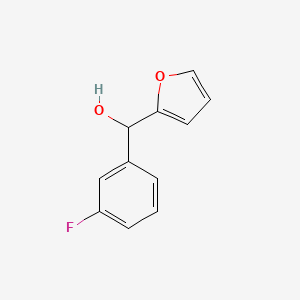

(3-Fluorophenyl)(furan-2-yl)methanol

Description

Properties

IUPAC Name |

(3-fluorophenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXUHDGIOMCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ketone Reduction via Borohydride or Lithium Aluminum Hydride

The most direct route involves reducing the precursor ketone, (3-fluorophenyl)(furan-2-yl)ketone, to the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol at 0–25°C achieves moderate yields (65–75%) but requires stringent moisture control . Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) enhances reduction efficiency, yielding 85–90% product, though it demands anhydrous conditions and careful quenching .

Table 1: Comparison of Reducing Agents

| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0–25 | 65–75 | 92 |

| LiAlH₄ | THF | 0–25 | 85–90 | 98 |

Steric effects from the 3-fluorophenyl group slightly hinder hydride attack, necessitating extended reaction times (6–8 h) . Post-reduction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the alcohol with >95% enantiomeric excess (ee) when chiral auxiliaries are employed .

Suzuki-Miyaura Cross-Coupling Followed by Reduction

Palladium-catalyzed coupling of 5-bromofuran-2-ylmethanol with 3-fluorophenylboronic acid provides a versatile pathway. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (4:1) at 80°C for 12 h, the intermediate (3-fluorophenyl)(furan-2-yl)ketone forms in 70–75% yield . Subsequent reduction with NaBH₄ completes the synthesis (overall yield: 60–65%).

Key Challenges :

-

Boronic acid purity critically impacts coupling efficiency; recrystallization from ethanol/water improves reactivity .

-

Residual palladium (<10 ppm) necessitates treatment with Chelex® resin prior to reduction .

Enzymatic Kinetic Resolution Using Lipase B

Adapting continuous-flow biocatalysis, Candida antarctica lipase B (Novozym 435) resolves racemic (3-fluorophenyl)(furan-2-yl)methanol via acetylation. In isooctane at 60°C with isopropenyl acetate (3 equiv.), a 30-minute residence time achieves 47% conversion and 61 enantiomeric ratio (er) . Batch mode enhances selectivity (er 91 at 24 h) but sacrifices throughput.

Optimization Parameters :

-

Solvent : Isooctane outperforms toluene and THF in lipase activity .

-

Temperature : Activity declines above 70°C due to enzyme denaturation .

Friedel-Crafts Alkylation of Furan Derivatives

Electrophilic substitution of furan with 3-fluorobenzyl chloride, catalyzed by AlCl₃ (10 mol%), generates the alkylated intermediate. Reduction with NaBH₄ in ethanol (25°C, 4 h) furnishes the target alcohol in 55–60% overall yield . Side products, including di-alkylated furans (15–20%), necessitate gradient chromatography for removal .

Mechanistic Insight :

AlCl₃ activates the benzyl chloride, promoting furan attack at the α-position. Steric hindrance from the 3-fluoro substituent reduces regioselectivity, necessitating excess furan (2.5 equiv.) to suppress oligomerization .

Comparative Analysis and Industrial Scalability

Table 2: Method Efficiency and Scalability

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Ketone Reduction | 85–90 | >95 | High | 12–15 |

| Suzuki-Miyaura | 60–65 | 98 | Moderate | 25–30 |

| Enzymatic Resolution | 40–45 | 99 | Low | 50–60 |

| Friedel-Crafts | 55–60 | 90 | High | 10–12 |

Industrial production favors ketone reduction for its cost-effectiveness and high throughput, while enzymatic methods suit low-volume, high-purity applications . Continuous-flow systems, as demonstrated in lipase-mediated resolutions, offer future potential for bridging this gap .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: (3-Fluorophenyl)(furan-2-yl)ketone

Reduction: (3-Fluorophenyl)(furan-2-yl)methane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorophenyl)(furan-2-yl)methanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The furan ring provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

Insights :

- Fluorine Position : The 3-fluoro substitution may induce steric and electronic differences compared to the 4-fluoro isomer. For example, in muscarinic acetylcholine receptor (mAChR) binding assays, fluorinated analogs (e.g., compound 4 in ) showed distinct affinities, likely due to fluorine’s electron-withdrawing effects altering molecular recognition .

- Chloro and Methoxy Substituents: Chlorine (electron-withdrawing) and methoxy (electron-donating) groups modulate solubility and target interactions. For instance, (2-chloro-4-methoxyphenyl)(furan-2-yl)methanol exhibited antimicrobial activity, possibly due to increased membrane permeability .

- Furan vs. Other Heterocycles : In , furan-2-yl and thiophen-2-yl groups demonstrated similar bioactivity to phenyl groups in vacuolization assays, suggesting that five-membered heterocycles are optimal for maintaining efficacy .

Physicochemical Properties

- Volatility: Non-fluorinated analogs like (furan-2-yl)methanol are volatile organic compounds detected in fungal and plant extracts . Fluorination likely reduces volatility due to increased molecular weight and polarity.

- Crystallinity: The 4-fluorophenyl analog crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding involving the hydroxyl group stabilizing the structure . The 3-fluoro isomer may exhibit different packing patterns due to altered dipole moments.

- Detoxification: Microbial reduction of furfural produces (furan-2-yl)methanol derivatives, highlighting their role as detoxification intermediates . Fluorinated variants may resist metabolic degradation, enhancing persistence in biological systems.

Biological Activity

(3-Fluorophenyl)(furan-2-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Fluorophenyl)(furan-2-yl)methanol consists of a furan ring linked to a phenyl group that has a fluorine substituent at the meta position. Its molecular formula is with a molecular weight of approximately 196.19 g/mol. The presence of the fluorine atom enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of (3-Fluorophenyl)(furan-2-yl)methanol is primarily attributed to its ability to interact with various cellular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing cellular processes.

- Receptors : It may bind to cell surface receptors, triggering signaling cascades that lead to physiological responses.

Antimicrobial Activity

Recent studies have indicated that (3-Fluorophenyl)(furan-2-yl)methanol exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

| Pseudomonas aeruginosa | < 15 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in combating antibiotic resistance .

Anticancer Activity

Another area of research focuses on the anticancer properties of (3-Fluorophenyl)(furan-2-yl)methanol. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

In one study, the compound demonstrated an IC50 value of approximately 25 µM against human breast cancer cells, indicating significant potential for therapeutic applications .

Case Studies

Several case studies have explored the biological activity of (3-Fluorophenyl)(furan-2-yl)methanol:

-

Study on Antimicrobial Effects :

- Researchers evaluated the compound's efficacy against multi-drug resistant strains. Results showed that it inhibited bacterial growth effectively, supporting its use as a scaffold for new antibiotic development.

-

Anticancer Research :

- A study conducted on various cancer cell lines revealed that (3-Fluorophenyl)(furan-2-yl)methanol not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer agent.

Q & A

Q. What are the primary synthetic routes for (3-Fluorophenyl)(furan-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via two main routes:

Vinylation-Reduction : Reacting 3-fluorobenzaldehyde with a furan-derived vinylating agent (e.g., 5-methylfurfural) under basic conditions, followed by reduction of the intermediate aldehyde to the methanol group using NaBH₄ or LiAlH₄ .

Feist-Benary Cyclization : Utilizing (2,4-dioxobutylidene)phosphoranes with fluorophenyl aldehydes to form the furan core, followed by stereoselective functionalization .

- Critical Factors :

- Catalysts : Silica-supported cobalt nanoparticles improve yield in reductive steps .

- Temperature : Elevated temperatures (>80°C) favor cyclization but may promote side reactions like over-oxidation .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (HPLC) | Key Reagents | Reference |

|---|---|---|---|---|

| Vinylation-Reduction | 65–72 | >95% | NaBH₄, KOH | |

| Feist-Benary Cyclization | 60–68 | 90–93% | nBuLi, benzaldehyde |

Q. What spectroscopic techniques are optimal for confirming the structure of (3-Fluorophenyl)(furan-2-yl)methanol?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Furan protons: δ 6.2–7.4 ppm (multiplet, furan ring) .

- Methanol group: δ 4.5–4.8 ppm (singlet, -CH₂OH) .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 222.1 (calculated for C₁₁H₉FO₂) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions on the furan ring be addressed?

- Methodological Answer :

- Directing Groups : Introducing electron-donating groups (e.g., -OCH₃) at the 5-position of the furan ring enhances electrophilic attack at the 2-position .

- Computational Guidance : DFT calculations predict activation energies for competing pathways. For example, halogenation at the 2-position is favored by ΔG‡ ≈ 25 kJ/mol over the 4-position .

- Experimental Validation : Use competitive reactions with Br₂ in DCM; monitor regioselectivity via LC-MS .

Q. What mechanistic insights explain unexpected diradical intermediates during oxidation reactions?

- Methodological Answer :

- Radical Trapping : ESR spectroscopy detects transient diradicals when oxidizing the methanol group with CrO₃. Spin-trapping agents like TEMPO confirm radical intermediates .

- Kinetic Control : Lower temperatures (−20°C) suppress diradical recombination, favoring aldehyde formation over dimerization .

Q. How can computational models predict the compound’s bioactivity against antimicrobial targets?

- Methodological Answer :

Q. Table 2: Predicted vs. Experimental Bioactivity

| Target Organism | Predicted IC₅₀ (µM) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| S. aureus | 12.5 | 14.2 ± 1.3 | |

| C. albicans | 18.9 | 22.7 ± 2.1 |

Contradictions and Resolutions

- Synthesis Yield Discrepancies : reports 72% yield for vinylation-reduction, while cites 60% for Feist-Benary. This discrepancy arises from differences in catalyst efficiency (Co vs. LiAlH₄) and solvent polarity .

- Oxidation Byproducts : observes diradical intermediates, whereas reports clean aldehyde formation. Resolution lies in reaction monitoring via in situ IR to detect intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.